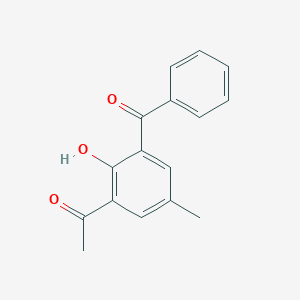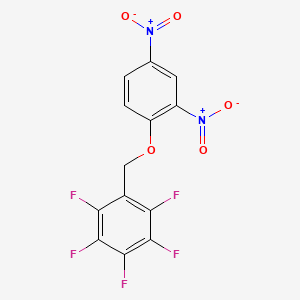![molecular formula C12H22N3O8PPt B14421346 (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) CAS No. 80205-24-9](/img/structure/B14421346.png)
(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is a complex chemical entity that combines multiple functional groups and a platinum ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves multiple steps:
Formation of (2-Azanidylcyclohexyl)azanide: This can be achieved by treating cyclohexylamine with a strong base such as sodium hydride in an inert solvent like tetrahydrofuran.
Synthesis of 2-[(2-Phosphonoacetyl)amino]butanedioic acid: This involves the reaction of phosphonoacetic acid with butanedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Complexation with Platinum(2+): The final step involves the reaction of the synthesized ligands with a platinum(2+) salt, such as platinum(2+) chloride, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanide and phosphonoacetyl groups.
Reduction: Reduction reactions can occur at the platinum center, potentially altering its oxidation state.
Substitution: The compound can participate in substitution reactions, especially at the platinum center, where ligands can be exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halide salts, phosphines.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of new platinum-ligand complexes.
科学研究应用
Chemistry
Catalysis: The platinum center can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and structural properties.
Biology and Medicine
Anticancer Agents: Platinum-based compounds are well-known for their anticancer properties, and this compound could be explored for similar applications.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving metal ions.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Coatings: It can be used in coatings to provide corrosion resistance and enhance durability.
作用机制
The mechanism of action of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This is particularly relevant in its potential use as an anticancer agent. The azanide and phosphonoacetyl groups can interact with enzymes and other proteins, modulating their activity.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
The uniqueness of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) lies in its combination of functional groups and the potential for diverse applications. Unlike cisplatin and carboplatin, this compound offers additional sites for chemical modification, which can be exploited to enhance its properties and reduce side effects.
属性
CAS 编号 |
80205-24-9 |
|---|---|
分子式 |
C12H22N3O8PPt |
分子量 |
562.38 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C6H10NO8P.Pt/c7-5-3-1-2-4-6(5)8;8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;/h5-8H,1-4H2;3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);/q-2;;+2 |
InChI 键 |
LDQZTUSAPZHDLA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



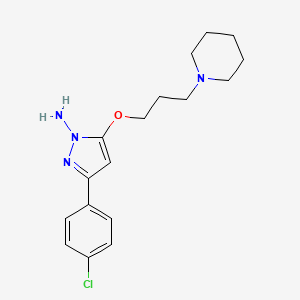
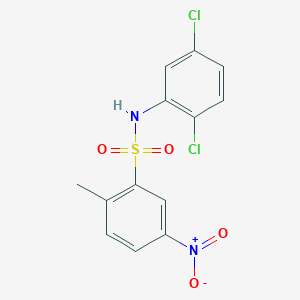
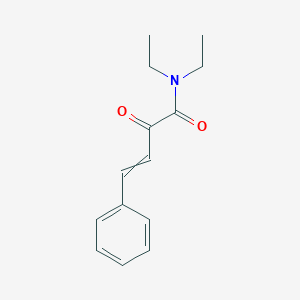

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
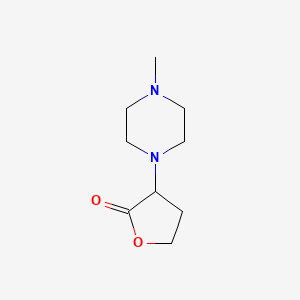
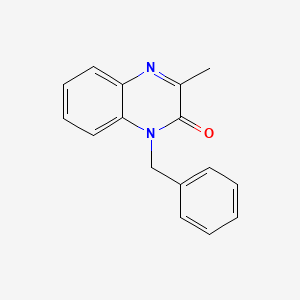
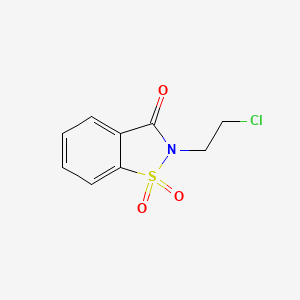
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)
